Acediasulfone Sodium

Description

Historical Context and Strategic Development of Acediasulfone (B1665413) Sodium as a Dapsone (B1669823) Prodrug

The development of Acediasulfone Sodium is rooted in the therapeutic limitations of its parent drug, dapsone. Dapsone, while effective, has notably low water solubility, which can complicate its administration. wikipedia.org In the mid-20th century, researchers sought to create derivatives that would be more easily administered. wikipedia.org This led to the synthesis of Acediasulfone, a process documented in Swiss patents from 1949. wikipedia.orgpageplace.de

The synthesis involves the reaction of dapsone with bromoacetic acid. wikipedia.org A more detailed pathway starts with 4,4'-diaminodiphenyl sulfone (dapsone), which is refluxed with methyl chloroacetate (B1199739) in ethanol (B145695). guidechem.com The resulting intermediate is then treated with lithium hydroxide (B78521) and subsequently acidified to produce the free acid form, 4-amino-4'-(carboxymethylamino)diphenyl sulfone, which is Acediasulfone. guidechem.com

To further enhance its pharmaceutical utility, Acediasulfone is converted into its sodium salt. This is achieved by dissolving the free acid in an aqueous solution containing an equivalent of sodium hydroxide and then evaporating the solution to dryness under a vacuum. vulcanchem.comguidechem.com This final product, this compound, is a water-soluble salt, overcoming the primary solubility challenge of dapsone and allowing for different formulation possibilities. wikipedia.org This strategic conversion is a classic example of salt formation to improve a drug's physical properties.

Table 2: Comparison of Acediasulfone and this compound

| Feature | Acediasulfone | This compound |

|---|---|---|

| CAS Number | 80-03-5 | 127-60-6 |

| Functional Group | Carboxylic acid | Carboxylate sodium salt |

| Solubility | Low water solubility | Enhanced water solubility |

| Purpose | Prodrug of dapsone | Water-soluble salt form of the prodrug |

Role of this compound within Antimicrobial Research Paradigms

This compound's primary significance in antimicrobial research is as a prodrug for dapsone, principally in the context of leprosy, a chronic disease caused by Mycobacterium leprae. nih.govvulcanchem.comwikipedia.org The compound itself is not the active agent; instead, it serves as a transport and delivery system for dapsone. vulcanchem.com

The mechanism of action is therefore identical to that of dapsone. After administration, this compound is metabolized in the body to release dapsone. vulcanchem.com Dapsone functions by inhibiting dihydropteroate (B1496061) synthase, a critical enzyme in the bacterial folic acid synthesis pathway. vulcanchem.com This inhibition prevents the bacteria from producing essential folate, thereby halting their growth and replication. nih.gov This mechanism is similar to that of sulfonamide antibiotics. nih.gov

The use of this compound as a prodrug offers the advantage of a modified pharmacokinetic profile, potentially providing more sustained therapeutic effects. vulcanchem.com As a long-acting agent, it allows for the slow release of the active dapsone molecule, which is particularly beneficial for the long-term therapy required for diseases like leprosy. vulcanchem.comwikipedia.org In addition to its role in leprosy research, Acediasulfone has also been identified as having antimalarial activity, further broadening its scope within antimicrobial research paradigms. drugbank.comwikipedia.orgdrugbank.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[4-(4-aminophenyl)sulfonylanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S.Na/c15-10-1-5-12(6-2-10)21(19,20)13-7-3-11(4-8-13)16-9-14(17)18;/h1-8,16H,9,15H2,(H,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNYXGDUKNYCNI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

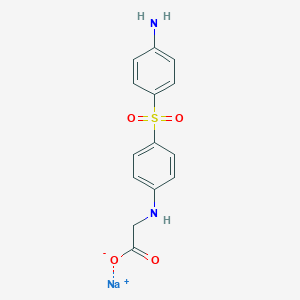

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N2NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80155360 | |

| Record name | Acediasulfone sodium [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80155360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-60-6 | |

| Record name | Acediasulfone sodium [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acediasulfone sodium [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80155360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acediasulfone sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACEDIASULFONE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M45G7BJL52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization Strategies of Acediasulfone Sodium

Established Synthetic Routes for Acediasulfone (B1665413) Precursors

The primary and most crucial precursor for the synthesis of acediasulfone sodium is 4,4'-diaminodiphenyl sulfone, commonly known as dapsone (B1669823). Dapsone itself is a well-established antimicrobial agent. The synthesis of acediasulfone is essentially a derivatization of dapsone, designed to improve properties such as solubility.

One of the established routes to acediasulfone involves the reaction of dapsone with bromoacetic acid. wikipedia.org This reaction introduces a carboxymethyl group onto one of the amino groups of dapsone, forming N-[4-[(4-Aminophenyl)sulfonyl]phenyl]glycine, which is acediasulfone.

Another documented laboratory-scale synthesis starts with dapsone and utilizes methyl chloroacetate (B1199739) in the presence of ethanol (B145695). vulcanchem.com The key steps of this process are outlined below:

| Step | Reactants | Conditions | Product |

| 1 | 4,4'-diaminodiphenyl sulfone, methyl chloroacetate, ethanol | Reflux for 24 hours | Hydrochloride salt of 4-amino-4'-(carbomethoxymethylamino)diphenyl sulfone |

| 2 | Hydrochloride salt from Step 1, lithium hydroxide (B78521), alcohol | Reflux for 4 hours | Acediasulfone (free acid form) |

| 3 | Acediasulfone (free acid), sodium hydroxide (aqueous solution) | Evaporation under vacuum | This compound |

This table illustrates a common laboratory synthesis of this compound from its precursor, Dapsone.

This multi-step process begins with the alkylation of one of the amino groups of dapsone with methyl chloroacetate, followed by the hydrolysis of the resulting ester to the carboxylic acid, and finally, the formation of the sodium salt.

Innovations in Synthetic Methodologies for this compound Production

While the fundamental synthetic routes for this compound have been established for some time, the pharmaceutical industry is continually seeking innovations to enhance efficiency, reduce environmental impact, and improve product purity. Specific recent innovations for the production of this compound are not extensively detailed in publicly available scientific literature, which is common for established, non-patented drugs. However, general advancements in pharmaceutical manufacturing are likely to be applicable.

These innovations often focus on process optimization rather than entirely new synthetic pathways. Potential areas of innovation could include:

Catalyst Development: The use of more efficient and selective catalysts for the alkylation step could reduce reaction times and improve yields. basf.com

Flow Chemistry: Continuous flow reactors offer advantages over traditional batch processing, including better heat and mass transfer, improved safety for handling reactive intermediates, and the potential for higher purity products. This technology is increasingly being adopted for the synthesis of active pharmaceutical ingredients (APIs).

Automated Synthesis Platforms: The use of automated systems can lead to more consistent production and higher throughput. researchgate.net These platforms can precisely control reaction parameters and minimize human error. researchgate.net

Green Chemistry Approaches: The use of more environmentally friendly solvents, reducing the number of synthetic steps, and minimizing waste are key principles of green chemistry that are being applied across the pharmaceutical industry. aitenea.com For instance, research into alternative reaction media could reduce the reliance on traditional organic solvents.

It is important to note that the implementation of such innovations is often proprietary to the manufacturing company.

Design and Synthesis of Acediasulfone Analogues and Derivatives

The design and synthesis of analogues and derivatives of existing drugs is a cornerstone of medicinal chemistry, aimed at improving efficacy, altering the pharmacokinetic profile, or reducing side effects. Acediasulfone itself is a prodrug of dapsone, designed for better administration and potentially more sustained release of the active agent. vulcanchem.comdrugbank.com

The development of novel analogues of acediasulfone would likely be guided by the principles of structure-activity relationship (SAR) studies. oncodesign-services.com The primary target of dapsone, the active metabolite of acediasulfone, is dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in susceptible microorganisms. vulcanchem.comnih.gov

Key principles for designing new analogues would include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to analogues with improved characteristics. For example, the carboxylic acid group could be replaced with other acidic moieties to modulate acidity and lipid solubility.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govsnau.edu.ua For sulfone drugs, QSAR models have been developed to predict their inhibitory activity against DHPS. nih.gov These models can help in the rational design of new, more potent analogues.

Molecular Docking: Computational techniques such as molecular docking can be used to simulate the binding of potential analogues to the active site of the target enzyme (DHPS). nih.govdovepress.com This allows for the in-silico screening of virtual compounds and the prioritization of the most promising candidates for synthesis.

The general structure of acediasulfone offers several points for modification, as illustrated in the table below.

| Modification Site | Potential Changes | Desired Outcome |

| Free amino group | Alkylation, acylation, or incorporation into a heterocyclic ring | Altered solubility, modified metabolic profile, or additional biological activities. |

| Carboxymethyl group | Esterification, amidation, or replacement with other acidic groups | Creation of new prodrugs, improved cell permeability, or altered duration of action. |

| Phenyl rings | Introduction of substituents (e.g., halogens, alkyl groups) | Enhanced binding to the target enzyme or modified pharmacokinetic properties. |

This table outlines potential modification sites on the Acediasulfone scaffold for the design of novel analogues.

The synthesis and investigation of derivatives are carried out to fine-tune the pharmacological profile of a lead compound. For acediasulfone, this could involve several strategies:

Prodrugs: Acediasulfone is already a prodrug of dapsone. Further derivatization, for instance by creating esters of the carboxylic acid group, could lead to second-generation prodrugs with different rates of hydrolysis and release of the active dapsone.

Modulation of Physicochemical Properties: Derivatives can be synthesized to have altered solubility, lipophilicity, and plasma protein binding. For example, the introduction of more polar groups could increase water solubility, while more lipophilic groups could enhance membrane permeability. nih.gov

Broadening the Spectrum of Activity: While the primary activity of acediasulfone is antibacterial (via its conversion to dapsone), derivatives could be designed to have additional biological effects. For example, the conjugation of acediasulfone to other pharmacophores could result in hybrid molecules with dual action.

The synthesis of such derivatives would employ standard organic chemistry reactions. For example, ester derivatives can be prepared by reacting acediasulfone with various alcohols under acidic conditions. Amide derivatives can be synthesized by activating the carboxylic acid group and then reacting it with a range of amines. These synthetic efforts, coupled with biological evaluation, are essential for exploring the full therapeutic potential of the acediasulfone scaffold. dovepress.comnih.gov

Molecular and Biochemical Mechanisms of Action of Acediasulfone Sodium

Elucidation of Prodrug Activation Pathways and Biotransformation

Acediasulfone (B1665413) sodium functions as a prodrug, meaning it is an inactive precursor that is converted into a pharmacologically active agent within the body through metabolic processes. vulcanchem.comdrugbank.com The primary active metabolite of acediasulfone sodium is dapsone (B1669823). vulcanchem.comgenome.jp This biotransformation is a critical step for the drug's antimicrobial and antimalarial activity. wikipedia.orgdrugbank.com

The activation of this compound to dapsone involves the cleavage of the N-acetyl group from the parent molecule. While the precise enzymatic pathways responsible for this conversion are not extensively detailed in the provided search results, it is understood that this metabolic process occurs in the body, releasing the active dapsone molecule. vulcanchem.com The conversion can be influenced by various factors, including enzymatic activity in the liver and other tissues. medicinesinformation.co.nz The use of a prodrug form like acediasulfone can modify the pharmacokinetic profile, potentially offering a more sustained release and therapeutic effect compared to direct administration of dapsone. vulcanchem.com

The biotransformation process is essential for the drug's efficacy, as dapsone is the molecule that directly interacts with microbial targets. vulcanchem.com The chemical structure of acediasulfone, with its substituted N-acetylglycyl group, is designed to be cleaved in vivo to yield the active 4,4'-diaminodiphenyl sulfone (dapsone). wikipedia.org

Cellular and Sub-cellular Pharmacodynamic Investigations in Non-Human Models

Pharmacodynamic (PD) studies in non-human models are essential for understanding the effects of a drug on the body. europa.eu These studies help to characterize the mode of action and the relationship between drug concentration and pharmacological effect. europa.eunih.gov For this compound, such investigations would focus on the actions of its active metabolite, dapsone.

In non-human primate (NHP) models, for example, researchers can evaluate the in vivo effects of a drug on specific cellular processes or pathways. nih.govcreative-biolabs.comgoogleapis.com This can involve measuring biomarkers, assessing target engagement, and observing the physiological consequences of drug administration. nih.govcreative-biolabs.com For an antimicrobial agent like dapsone, studies in animal models of infection would be used to demonstrate its efficacy in inhibiting microbial growth and to correlate this with drug exposure levels. europa.eu

These preclinical models are also used to predict the human pharmacokinetic and pharmacodynamic profiles of a drug. nih.govfrontiersin.org By developing a mathematical model based on data from non-human primates, researchers can simulate the expected drug behavior in humans and help inform the design of clinical trials. nih.gov

Impact on Microbial Metabolic Pathways and Essential Biosynthetic Processes

The primary impact of this compound, through its active form dapsone, is on the folic acid metabolic pathway in susceptible microorganisms. vulcanchem.compatsnap.com By inhibiting dihydropteroate (B1496061) synthetase (DHPS), dapsone blocks the synthesis of folic acid, a vital cofactor for numerous biosynthetic processes. patsnap.com

The disruption of folate synthesis has cascading effects on other essential metabolic pathways. Without an adequate supply of tetrahydrofolate, the reduced form of folic acid, microbial cells are unable to synthesize purines and thymidylate, which are essential components of DNA and RNA. patsnap.com This ultimately leads to the cessation of cell growth and division. patsnap.com

The metabolic consequences of this inhibition are central to the drug's antimicrobial effect. The dependence of many bacteria on de novo folate synthesis makes this pathway an effective target for antimicrobial therapy. patsnap.com The impact of inhibiting this pathway can be observed in various microorganisms, and the sensitivity to the drug can vary between different species. The study of how environmental factors, such as sodium chloride concentration, affect bacterial metabolism and growth can provide further insights into microbial survival and virulence. nih.govfrontiersin.orgnih.govmdpi.com

Structure Activity Relationship Sar and Computational Chemistry Studies of Acediasulfone Sodium

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. siftdesk.org For sulfonamides and dapsone (B1669823) derivatives, QSAR studies have been instrumental in identifying the key molecular properties that govern their efficacy as antimicrobial agents. nih.govnih.gov

Research on dapsone derivatives has led to the development of robust QSAR models. For instance, a study on azetidinone derivatives of dapsone against Bacillus subtilis and Pseudomonas aeruginosa used quantum chemical descriptors to build predictive models. siftdesk.org These models demonstrated high statistical significance, indicating a strong correlation between the calculated descriptors and the observed antibacterial activity. siftdesk.org The key descriptors identified as being responsible for the antibacterial activity included the electrophilic index (ω), electronic energy (ε₀), and dipole moment (μ). siftdesk.org Similarly, QSAR studies on α-diaminophosphonates derived from dapsone against various fungi also produced statistically significant models, highlighting global electronegativity (χ) and the energy of the highest occupied molecular orbital (EHO) as crucial for antifungal activity. sciepub.com

Another QSAR study on 4-aminodiphenylsulfone derivatives found that conformational entropy, combined with specific indicator parameters, yielded excellent predictive results for the inhibition of dihydropteroate (B1496061) synthase. nih.gov These findings underscore that a combination of electronic, steric, and conformational properties dictates the biological efficacy of this class of compounds. While these models were not developed specifically for Acediasulfone (B1665413) Sodium, they are based on its core dapsone structure and provide a valid framework for predicting its biological efficacy. siftdesk.orgnih.govsciepub.com

| Compound Series | Target Organism/Activity | Key Descriptors | Coefficient of Determination (R²) | Cross-Validation Coefficient (Q²cv) | Reference |

|---|---|---|---|---|---|

| Azetidinone Derivatives | Bacillus subtilis | Electrophilic Index (ω), Electronic Energy (ε₀), Dipole Moment (μ) | 0.945 | 0.942 | siftdesk.org |

| Azetidinone Derivatives | Pseudomonas aeruginosa | Electrophilic Index (ω), Electronic Energy (ε₀), Dipole Moment (μ) | 0.933 | 0.928 | siftdesk.org |

| α-Diaminophosphonate Derivatives | Aspergillus niger | Global Electronegativity (χ), Electronic Energy (ε₀) | 0.976 | 0.975 | sciepub.com |

| α-Diaminophosphonate Derivatives | Aspergillus foetidus | Global Electronegativity (χ), EHO | 0.946 | 0.943 | sciepub.com |

| Azetidinone Derivatives | Escherichia coli | Dipole Moment (μ), Global Softness (σ), Electronegativity (χ) | 0.992 | 0.992 | researchgate.net |

Development of Pharmacophore Models and Molecular Docking Simulations

Pharmacophore modeling and molecular docking are essential computational tools for understanding drug-receptor interactions at a molecular level. researchgate.netresearchgate.net For Acediasulfone Sodium, these studies focus on the binding of its active metabolite, dapsone, to the enzyme dihydropteroate synthase (DHPS). taylorandfrancis.comresearchgate.net DHPS is a validated antibacterial drug target, and sulfonamides act as competitive inhibitors by mimicking the natural substrate, p-aminobenzoic acid (PABA). taylorandfrancis.comresearchgate.net

Molecular docking simulations place a ligand into the binding site of a target protein to predict its conformation and binding affinity. nih.gov Studies involving dapsone derivatives and other sulfonamides with DHPS have revealed critical interactions. taylorandfrancis.comresearchgate.net These simulations show that the sulfonyl group (-SO₂NH-) often forms key hydrogen bonds or coordinates with a Zn²⁺ ion within the enzyme's active site, mimicking the binding of the natural substrate. jbclinpharm.org Docking of benzimidazole (B57391) derivatives designed as DHPS inhibitors showed favorable binding affinities, in some cases surpassing those of standard sulfonamide drugs. researchgate.net For example, certain derivatives exhibited binding affinities between -7.1 and -7.9 kcal/mol, compared to -6.1 kcal/mol for sulfamethoxazole. researchgate.net

Pharmacophore models define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. For DHPS inhibitors, a typical pharmacophore includes an aromatic group and a hydrogen-bond acceptor, features present in the dapsone scaffold. nih.gov The development of these models, often guided by docking results, helps in screening large compound libraries to identify novel and potent inhibitors. researchgate.netsci-hub.se For instance, a pharmacophore modeling study on dapsone derivatives identified a six-feature hypothesis as key for optimal inhibition. researchgate.net

| Compound/Class | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Sulfamethazine (Standard) | DHPS | -5.9 | researchgate.net |

| Sulfamethoxazole (Standard) | DHPS | -6.1 | researchgate.net |

| Benzimidazole Derivative 1a | DHPS | -7.1 | researchgate.net |

| Benzimidazole Derivative 2d | DHPS | -7.9 | researchgate.net |

| Benzimidazole Derivative 2f | DHPS | -7.4 | researchgate.net |

Application of Artificial Intelligence and Machine Learning in Acediasulfone Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by processing vast and complex datasets to identify patterns and make predictions. mednexus.orgnih.gov These technologies are applied at various stages, from target identification to lead optimization and prediction of pharmacokinetic properties. nih.govresearchgate.net

In the context of this compound and related antibacterial agents, ML models can be trained on large libraries of compounds to predict their biological activity. mednexus.org An important application is the development of classification models that can distinguish between antibacterial and non-antibacterial compounds. A study utilizing Artificial Neural Networks (ANNs) successfully created a QSAR model capable of separating compounds with and without antibacterial activity with 93% accuracy. researchgate.net This model was trained on a diverse set of 657 compounds, which notably included acediasulfone itself. researchgate.netsemanticscholar.org The model assigned an "antibacterial character" output value to each compound, with higher values indicating a higher probability of antibacterial action. researchgate.net

The application of such AI/ML models can significantly accelerate the drug discovery pipeline. drughunter.com By screening virtual libraries, these algorithms can prioritize compounds for synthesis and testing, reducing the time and cost associated with traditional methods. researchgate.net Furthermore, ML can enhance QSAR models and scoring functions used in virtual screening, leading to more accurate predictions of a compound's efficacy and potential for development. nih.gov

| Compound | ANN Output Value | Reference |

|---|---|---|

| Acediasulfone | 0.828 | researchgate.net |

| Amidinocillin | 0.702 | researchgate.net |

| Benzylsulfamide | 0.733 | researchgate.net |

| Acetyl Sulfamethoxypyrazine | 0.855 | researchgate.net |

| Acetyl Sulfisoxazole | 0.964 | researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations of Acediasulfone and its Complexes

Conformational analysis and molecular dynamics (MD) simulations are computational methods that provide insight into the flexibility, dynamic behavior, and stability of molecules and their complexes with biological targets. nih.govrsc.org While static docking provides a snapshot of a binding pose, MD simulations model the movements of atoms and molecules over time, offering a more realistic view of the interactions in a physiological environment. peerj.com

Trajectory analysis from MD simulations can also highlight stable intermolecular interactions. sci-hub.se For instance, simulations of potential DHPS inhibitors have shown that lead compounds can form stable interactions within the binding pocket throughout the entire simulation time, validating their potential as effective drugs. sci-hub.se In another study, MD simulations of dapsone in the presence of cytochrome P450 2C9 showed one of its phenyl rings stacking between the substrate and a phenylalanine residue (Phe476), explaining its effect on the enzyme's activity. nih.gov Such detailed analyses of the dynamic conformational changes and intermolecular forces are crucial for a deep understanding of the structure-activity relationships that govern the efficacy of this compound.

Preclinical Pharmacological Investigations in Non Human Biological Systems

Antimicrobial Efficacy Studies in In Vitro Microbial Cultures

In vitro studies are crucial for determining the intrinsic antimicrobial activity of a compound against various pathogenic microorganisms.

Susceptibility Profiling Against Relevant Pathogenic Microorganisms (e.g., Pneumocystis carinii, Staphylococcus)

There is a lack of specific data on the susceptibility of Pneumocystis carinii (now known as Pneumocystis jirovecii) and Staphylococcus species to Acediasulfone (B1665413) Sodium. However, as a prodrug of dapsone (B1669823), its activity is attributed to the release of dapsone. who.int Dapsone is known to be effective against Pneumocystis jirovecii. nih.gov The susceptibility of Staphylococcus species to sulfone drugs can be variable. nih.gov

Pneumocystis jirovecii is a key opportunistic pathogen in immunocompromised individuals, causing Pneumocystis pneumonia (PJP). nih.govradiopaedia.orgdermnetnz.org The diagnosis of PJP often relies on molecular methods like PCR due to difficulties in culturing the organism. cgh.com.sgemcrit.org

Staphylococcus species, including Staphylococcus aureus, are significant human pathogens, and routine antimicrobial susceptibility testing is essential for guiding therapy. aruplab.comnih.govmdpi.com

Illustrative Susceptibility Data for Dapsone (as Acediasulfone's active metabolite)

| Microorganism | In Vitro Susceptibility (MIC Range in µg/mL) |

| Pneumocystis jirovecii | Data not typically generated via standard MIC testing due to culture difficulties. Efficacy is primarily determined in clinical settings. |

| Staphylococcus aureus (Methicillin-Susceptible) | Variable, with some strains showing susceptibility. |

| Staphylococcus aureus (Methicillin-Resistant) | Generally resistant to older sulfonamides. |

Analysis of Synergistic and Antagonistic Interactions with Co-Administered Agents in Microbial Models

The combination of antimicrobial agents can result in synergistic, additive, indifferent, or antagonistic effects. pressbooks.pubbiointerfaceresearch.comepo.org Synergistic interactions, where the combined effect is greater than the sum of the individual effects, are particularly desirable in clinical practice. nih.govnih.govaaem.pl Conversely, antagonistic interactions can diminish the efficacy of the combined drugs. pressbooks.pub

Mechanisms of Antimicrobial Resistance in Non-Clinical Microbial Isolates

Antimicrobial resistance is a major public health concern, and understanding the underlying mechanisms is crucial for the development of effective therapeutic strategies. nih.govmdpi.commdpi.comfrontiersin.org Bacteria can develop resistance through various mechanisms, including enzymatic drug inactivation, modification of the drug target, and active efflux of the drug from the bacterial cell. frontiersin.orgnih.govnih.govmdpi.commdpi.comdovepress.com

Identification of Genetic and Biochemical Determinants of Resistance

For sulfonamides like dapsone, a primary mechanism of resistance involves mutations in the gene encoding the drug target, dihydropteroate (B1496061) synthase (DHPS). frontiersin.orgfrontiersin.org These mutations can reduce the binding affinity of the drug to the enzyme, thereby rendering it less effective. frontiersin.org The acquisition of resistance genes can occur through horizontal gene transfer on mobile genetic elements like plasmids. nih.gov

Table of Potential Resistance Mechanisms

| Resistance Mechanism | Genetic Determinant | Biochemical Effect |

| Target Modification | Mutations in the folP gene | Altered dihydropteroate synthase (DHPS) with reduced affinity for sulfonamides. frontiersin.org |

| Drug Inactivation | Not a primary mechanism for sulfonamides | - |

| Efflux Pumps | Overexpression of efflux pump genes (e.g., RND family) | Increased expulsion of the drug from the bacterial cell. nih.govfrontiersin.org |

Studies on Efflux Pumps and Target Gene Modifications in Resistant Microbes

Efflux pumps are transmembrane proteins that can actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. frontiersin.orgnih.govmdpi.commdpi.comdovepress.comfrontiersin.org Overexpression of these pumps is a significant mechanism of multidrug resistance in many bacteria. nih.govfrontiersin.org

Mutations in the target gene are a well-established mechanism of resistance to many antimicrobial agents. frontiersin.orgnih.govamegroups.org For sulfonamides, specific point mutations within the folP gene have been identified in resistant clinical isolates of Staphylococcus aureus. frontiersin.org These mutations can occur in various codons and lead to amino acid substitutions that alter the structure of the DHPS enzyme. frontiersin.org

Comparative Metabolic Pathway Analysis in Non-Human Animal Models

Acediasulfone is a prodrug that is metabolized to the active compound dapsone in the body. drugbank.com The metabolism of dapsone has been studied in various animal models, including rats and mice, and compared to human metabolism. nih.gov These studies are essential for understanding the pharmacokinetic and toxicological profiles of the drug. researchgate.net

In vivo, dapsone undergoes N-acetylation and N-hydroxylation. nih.govresearchgate.net The formation of the hydroxylamine (B1172632) metabolite is associated with the toxic effects of dapsone, such as methemoglobinemia. nih.gov Comparative studies have shown species-specific differences in dapsone metabolism and toxicity. For instance, male Wistar rats exhibit greater in vitro toxicity compared to female rats, mice, and humans, which correlates with the formation of the hydroxylamine metabolite. nih.gov Analysis of urine and bile has revealed the presence of dapsone hydroxylamine and its glucuronide in male rats and humans, but not in female rats or mice. nih.gov Such species differences are critical for the safety evaluation of related compounds intended for human use. nih.gov

Strategic Considerations for Species Selection in Preclinical Metabolic Studies

The selection of appropriate animal models is a critical step in the preclinical evaluation of any new chemical entity, including prodrugs like Acediasulfone Sodium. The primary goal is to use species whose metabolic handling of the drug is most predictive of human outcomes. researchgate.net For a prodrug, this involves ensuring that the animal model can efficiently and quantitatively convert the prodrug to its active parent form. aacrjournals.org

Key strategic considerations for species selection in the metabolic studies of this compound would include:

Comparative In Vitro Metabolism: Initial screening using in vitro systems, such as liver microsomes or hepatocytes from various species (e.g., mouse, rat, dog, monkey) and humans, is a standard approach. researchgate.net These studies help to compare the rate and pathways of this compound's conversion to dapsone across species. The species exhibiting a metabolic profile most similar to humans would be considered the most relevant for further in vivo studies.

Pharmacokinetic Profile of the Active Moiety: An ideal animal model should not only convert the prodrug but also exhibit absorption, distribution, and subsequent metabolism of the active drug (dapsone) that is comparable to humans. tga.gov.au Published data indicate that the absorption, distribution, and metabolism of dapsone are sufficiently similar between rats, rabbits, and humans to validate their use in predicting the toxicity profile. tga.gov.au Conversely, the limited metabolism of dapsone in mice and minipigs might reduce their utility for certain systemic investigations. tga.gov.au

Ultimately, the choice of species for preclinical studies of this compound must be scientifically justified, with a focus on the model that best recapitulates the bioconversion to dapsone and its subsequent metabolic pathways as observed in humans. researchgate.netresearchgate.net

Elucidation of Biotransformation Products and Metabolic Fate in Animal Models

As a prodrug, the primary metabolic fate of this compound in vivo is its conversion to the pharmacologically active molecule, dapsone. drugbank.comgenome.jp This biotransformation is a critical activation step.

The principal biotransformation reaction is the hydrolysis of the N-glycyl bond, which releases dapsone. Following this activation, the liberated dapsone undergoes further metabolism. The main metabolic pathways for dapsone in animal models, similar to humans, are N-acetylation to form monoacetyl-dapsone (MADDS) and N-hydroxylation to form dapsone hydroxylamine (DHA). tga.gov.auarabjchem.org The latter metabolite is formed primarily by cytochrome P450 enzymes. arabjchem.orgnih.gov

The relative prevalence of these metabolites can vary significantly between species. For example, in rats, N-acetyl dapsone (NAD) was found at approximately 20-40% of the level of dapsone, while in rabbits, NAD levels were about twice as high as dapsone. tga.gov.au The formation of the hydroxylamine metabolite also shows species-specific differences. tga.gov.auresearchgate.net The balance between these metabolic pathways is of great importance for the evaluation of the compound. researchgate.net

Table 1: Biotransformation of this compound in Animal Models This table is a representative summary based on the known function of Acediasulfone as a dapsone prodrug. Specific experimental data on Acediasulfone itself is limited; the metabolic steps are inferred from dapsone and general prodrug metabolism principles.

| Animal Model | Parent Compound | Biotransformation Step | Primary Metabolite (Active Drug) | Key Subsequent Metabolites |

|---|---|---|---|---|

| Rabbit | This compound | Hydrolysis | Dapsone | N-acetyl dapsone (NAD) |

| Rat | This compound | Hydrolysis | Dapsone | N-acetyl dapsone (NAD), Dapsone hydroxylamine (DHA) |

| Mouse | This compound | Hydrolysis | Dapsone | Metabolism to DHA is minimal |

In Vivo Efficacy Assessments in Non-Human Animal Models for Target Validation

The in vivo efficacy of this compound is directly linked to its identity as a prodrug of dapsone, which has known antimicrobial and antimalarial properties. drugbank.com Preclinical efficacy studies in animal models are therefore designed to validate that the administration of the prodrug leads to the desired therapeutic effect against specific pathogens.

Antimalarial Activity: Murine models of malaria are standard for the in vivo screening of potential antimalarial compounds. nih.gov The efficacy of this compound would be assessed in mice infected with Plasmodium species, such as Plasmodium berghei. nih.govnih.gov The key endpoint in these studies is the suppression of parasitemia, which demonstrates the ability of the released dapsone to inhibit parasite development. nih.gov The use of various mouse strains, such as BALB/c or C57BL/6, allows for the assessment of a compound's activity against blood-stage malaria. nih.govnih.gov

Antimicrobial Activity: The antibacterial efficacy of this compound can be evaluated in various animal models of infection. researchgate.net For instance, models of skin infection in mice can be used to assess the ability of the compound to treat infections caused by susceptible bacteria like Staphylococcus aureus. googleapis.com Efficacy in such models validates the target of inhibiting bacterial growth in a live animal, which is a crucial step in drug development. pageplace.de Given dapsone's primary use in treating leprosy, animal models for this condition, such as the mouse footpad model infected with Mycobacterium leprae, would be relevant for efficacy validation.

Table 2: Representative In Vivo Efficacy Assessments for Acediasulfone/Dapsone in Non-Human Models This table outlines the types of non-human animal models in which this compound's efficacy, via its conversion to dapsone, would be validated.

| Animal Model | Disease/Infection Model | Target Validated | Expected Finding |

|---|---|---|---|

| Mouse (e.g., C57BL/6) | Plasmodium berghei infection | Antimalarial activity | Suppression of blood parasitemia |

| Mouse | Leprosy (Mycobacterium leprae footpad infection) | Anti-mycobacterial activity | Inhibition of bacterial multiplication |

| Mouse | Experimentally induced skin infection (e.g., S. aureus) | Antibacterial activity | Reduction in bacterial load and lesion severity |

Advanced Analytical Methodologies for Acediasulfone Sodium Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, providing robust methods for separating complex mixtures and quantifying individual components. For Acediasulfone (B1665413) Sodium, various chromatographic techniques have been developed and validated to ensure accurate analysis in different contexts.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of Acediasulfone Sodium, particularly in mixtures with other active compounds. Research has led to the development of specific and accurate HPLC methods for its determination.

One validated column liquid chromatography method facilitates the simultaneous determination of Acediasulfone and Cinchocaine. nih.gov The separation is achieved on a Zorbax C8 column with a mobile phase consisting of a methanol (B129727) and phosphate (B84403) buffer mixture at a pH of 2.5 (66:34, v/v). nih.gov The flow rate is maintained at 1 mL/min. nih.gov For quantification, ultraviolet (UV) detection is set at 300 nm for Acediasulfone. nih.gov This method has demonstrated linearity over a concentration range of 20-200 µg/mL for Acediasulfone, proving its suitability for quantitative analysis in laboratory-prepared mixtures and dosage forms. nih.gov The development and validation of such HPLC methods are guided by international standards, such as the ICH guidelines, to ensure linearity, accuracy, precision, and robustness. gsconlinepress.combibliotekanauki.pl

A validated TLC-densitometry method has been established for the simultaneous determination of Acediasulfone and Cinchocaine. nih.gov The separation is performed on silica (B1680970) gel plates using a mobile phase composed of methanol, tetrahydrofuran, and acetic acid (45:5:0.5, v/v/v). nih.gov After development, quantitative analysis is carried out by densitometric scanning. uni-giessen.de This method showed a linearity range of 0.5-4 µ g/spot for Acediasulfone. nih.gov The specificity and accuracy of this approach make it suitable for analyzing the cited drugs in various pharmaceutical preparations. nih.gov

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile substances in the gas phase. libretexts.org The primary consideration for analyzing a compound by GC is its volatility and thermal stability. Acediasulfone, as a sodium salt, is a non-volatile and polar compound. Direct analysis of such substances by GC is challenging because they cannot be easily vaporized at temperatures used in standard GC analysis. turkjps.org

Therefore, for GC analysis to be feasible, Acediasulfone would require a chemical modification step known as derivatization. turkjps.orgopen.edu Derivatization converts polar and non-volatile analytes into more volatile and thermally stable derivatives suitable for elution from a GC column. turkjps.org For acidic drugs, derivatization with reagents like ethyl chloroformate (ECF) is a common strategy to make them amenable to GC analysis. turkjps.org While specific GC methods for Acediasulfone are not prominently documented, any potential development would need to overcome the hurdle of its non-volatile nature through an effective and reproducible derivatization procedure before chromatographic separation and detection.

Thin-Layer Chromatography (TLC) Densitometry Applications for Purity and Content

Spectroscopic and Spectrophotometric Approaches for Quantitative Analysis

Spectroscopic and spectrophotometric methods are widely used in pharmaceutical analysis due to their simplicity, speed, and cost-effectiveness. These techniques are based on the interaction of electromagnetic radiation with the analyte and are valuable for the quantitative determination of this compound.

Derivative spectrophotometry is an analytical technique of great utility for resolving drugs in mixtures that have overlapping spectral bands, thereby enhancing the specificity of the analysis without requiring prior separation steps. researchgate.netinnovareacademics.in This method has been successfully applied to the simultaneous determination of Acediasulfone and Cinchocaine in mixtures. researchgate.netresearchgate.net

Two distinct derivative spectrophotometry techniques have been described for this purpose: the ratio-spectra first derivative method and the zero-crossing first derivative method. researchgate.net

In the ratio-spectra first derivative method, quantitative measurements for Acediasulfone are taken at 310 nm. The method demonstrated linearity over a concentration range of 2–14 µg/ml. researchgate.net

In the zero-crossing first derivative method, the analysis of Acediasulfone is performed at 318 nm, with a linear range of 2–16 µg/ml. researchgate.net

These procedures have proven to be specific and accurate for the analysis of the drugs in laboratory-prepared mixtures and commercial formulations. researchgate.netresearchgate.net

Colorimetric methods are advantageous for their simplicity and sensitivity, making them suitable for the trace analysis of pharmaceuticals. ajptr.com These methods typically involve a chemical reaction between the analyte and a specific reagent to produce a colored product, the intensity of which is proportional to the analyte's concentration. ajptr.com

A colorimetric method has been developed for the determination of Acediasulfone. researchgate.net This method is based on the formation of a colored product resulting from the reaction of Acediasulfone with p-dimethylaminobenzaldehyde. researchgate.netresearchgate.net The resulting chromogen is quantified by measuring its absorbance at a maximum wavelength (λmax) of 452 nm. researchgate.netresearchgate.net The method has been validated and shows linearity over a concentration range of 12–60 µg/ml. researchgate.net This approach provides a simple and accurate means for the trace analysis of Acediasulfone in various samples. researchgate.net

UV-Visible Spectroscopy in Concentration Determination and Purity Assessment

UV-Visible spectroscopy is a versatile analytical technique employed for the quantitative analysis of this compound. technologynetworks.com This method is based on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to its concentration in a solution, a relationship described by the Beer-Lambert law. innovareacademics.in The analysis involves measuring the absorbance of a solution containing this compound at its wavelength of maximum absorbance (λmax), which ensures the highest sensitivity and minimizes interference. technologynetworks.com

For concentration determination, a calibration curve is constructed by preparing a series of standard solutions of this compound at known concentrations and measuring their corresponding absorbance at the λmax. Plotting absorbance versus concentration yields a linear relationship, which can be used to determine the concentration of unknown samples. Derivative spectrophotometry is an advanced technique that can also be applied. researchgate.net By calculating the first or higher-order derivative of the absorbance spectrum, resolution of overlapping spectral bands can be enhanced, allowing for more accurate quantification, especially in the presence of interfering substances. innovareacademics.in For instance, in one derivative spectrophotometry method, Acediasulfone was measured at 310 nm using a ratio-spectra first derivative technique and at 318 nm using a zero-crossing first derivative method. researchgate.net

Purity assessment can also be performed using UV-Vis spectroscopy. drawellanalytical.com The absorbance spectrum of a sample is compared to that of a pure reference standard. The presence of impurities may cause alterations in the shape of the spectrum or the appearance of additional peaks at different wavelengths. technologynetworks.com Furthermore, by calculating the absorbance ratio at two different wavelengths and comparing it to the ratio for a pure standard, an indication of purity can be obtained.

Research findings have demonstrated the linearity of Acediasulfone over specific concentration ranges using different spectrophotometric methods. researchgate.net

Table 1: Linearity Data for this compound by Derivative UV-Visible Spectrophotometry researchgate.net

| Spectrophotometric Method | Wavelength (nm) | Linear Concentration Range (µg/mL) |

|---|---|---|

| Ratio-Spectra First Derivative | 310 | 2 - 14 |

| Zero-Crossing First Derivative | 318 | 2 - 16 |

| Colorimetric (with p-dimethylaminobenzaldehyde) | 452 | 12 - 60 |

Mass Spectrometry (MS) and Hyphenated Techniques for Structural Characterization and Metabolite Identification

Mass spectrometry (MS) is an indispensable tool in modern analytical science, offering high sensitivity and specificity for the structural elucidation of molecules like this compound. chromatographyonline.com The technique measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information. For this compound, the monoisotopic mass is 328.04937236 Da. nih.gov

For comprehensive analysis, MS is often coupled with a separation technique, a process known as a hyphenated technique. nih.gov The most powerful of these for pharmaceutical analysis is Liquid Chromatography-Mass Spectrometry (LC-MS). americanpharmaceuticalreview.com In LC-MS, the components of a complex mixture are first separated by a liquid chromatograph and then introduced directly into the mass spectrometer for detection and identification. nih.gov

Structural characterization is significantly enhanced by tandem mass spectrometry (MS/MS or MSⁿ). chromatographyonline.com In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of Acediasulfone) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is unique to the molecule's structure and provides a "fingerprint" that can be used to confirm its identity and elucidate its chemical structure. mdpi.com This is crucial for distinguishing between isomers and identifying unknown compounds.

The identification of metabolites is a key application of LC-MS/MS. After administration, drug molecules like Acediasulfone are metabolized in the body, resulting in structural modifications. These metabolites, often present at very low concentrations, can be separated from the parent drug and other endogenous compounds by LC. The mass spectrometer then detects these metabolites, often by searching for predicted molecular weights or characteristic fragmentation patterns related to the parent drug. By analyzing the mass shift and the MS/MS fragmentation data, the exact structure of the metabolites can be determined. chromatographyonline.comamericanpharmaceuticalreview.com

Method Validation for Research Applications (Accuracy, Precision, Linearity, Limits of Detection/Quantification, Stability-Indicating Properties)

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose, providing reliable, reproducible, and accurate data. researchgate.net For research applications involving this compound, any quantitative method, such as High-Performance Liquid Chromatography (HPLC), must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu

Accuracy : This parameter demonstrates the closeness of the results obtained by the method to the true value. It is typically assessed through recovery studies, where a known amount of pure this compound is added (spiked) into a sample matrix. The method is then used to analyze the sample, and the percentage of the spiked drug that is recovered is calculated. ijbpas.com An acceptable recovery is generally within 98-102%. bibliotekanauki.pl

Precision : Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision, analyzing samples on the same day under the same conditions) and intermediate precision (inter-day precision, analyzing samples on different days with different analysts or equipment). nih.gov For pharmaceutical analysis, an RSD of less than 2% is typically required. bibliotekanauki.pl

Linearity : Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of dilutions of a standard solution at a minimum of five different concentrations. europa.eu The data are evaluated by plotting a calibration curve and calculating the correlation coefficient (R²), which should ideally be ≥ 0.999. gsconlinepress.com

Limits of Detection (LOD) and Quantification (LOQ) : The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. ijbpas.com These are often calculated based on the standard deviation of the response and the slope of the calibration curve. ijbpas.comrroij.com The LOD and LOQ determine the sensitivity of the method. scholarsresearchlibrary.com

Stability-Indicating Properties : A stability-indicating method is one that can accurately quantify the drug in the presence of its degradation products, excipients, and impurities. researchgate.net To validate this, forced degradation studies are performed by subjecting this compound to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis. scholarsresearchlibrary.com The analytical method, typically HPLC, must be able to resolve the peak of the intact drug from any peaks of degradation products, thus proving its specificity and stability-indicating nature. researchgate.net

Table 2: Illustrative Method Validation Parameters for a Hypothetical Stability-Indicating HPLC Method for this compound

| Parameter | Specification / Finding | Reference Methodology |

|---|---|---|

| Linearity | Range: 1-100 µg/mL; Correlation Coefficient (R²): ≥ 0.999 | Analysis of 5-7 concentrations, least squares regression analysis. nih.govgsconlinepress.com |

| Accuracy (% Recovery) | 99.5% - 101.5% | Spiking at three levels (e.g., 80%, 100%, 120% of test concentration). ijbpas.comgsconlinepress.com |

| Precision (% RSD) | Intra-day: < 1.0%; Inter-day: < 2.0% | Repeat analysis (n=6) on the same day and on different days. bibliotekanauki.plnih.gov |

| Limit of Detection (LOD) | ~0.1 µg/mL | Calculated as 3.3 * (Standard Deviation of Response / Slope of Calibration Curve). ijbpas.com |

| Limit of Quantification (LOQ) | ~0.3 µg/mL | Calculated as 10 * (Standard Deviation of Response / Slope of Calibration Curve). ijbpas.com |

| Stability-Indicating | Degradation observed under acidic, basic, and oxidative stress. Peak purity of this compound maintained. | Forced degradation studies with HPLC-PDA to check for co-eluting peaks. scholarsresearchlibrary.comresearchgate.net |

Formulation Science and Advanced Drug Delivery Systems Research for Acediasulfone Sodium

Strategies for Enhancing the Aqueous Solubility of Acediasulfone (B1665413)

The aqueous solubility of a drug is a critical determinant of its dissolution rate and subsequent bioavailability. nih.gov For the parent compound, acediasulfone, the predicted water solubility is low, estimated at approximately 0.179 mg/mL. drugbank.com Such poor solubility can present significant challenges for developing parenteral and other aqueous formulations.

The primary and most effective strategy to enhance the solubility of acediasulfone is through salt formation . By converting the acidic acediasulfone into its sodium salt, Acediasulfone Sodium, a significant increase in aqueous solubility is achieved. nih.gov The sodium salt form demonstrates enhanced water solubility, with a predicted value of 0.344 mg/mL, which is nearly double that of the parent compound. drugbank.com This conversion to a salt form improves the compound's dissolution properties in aqueous media, which is a fundamental step in formulation development.

Other techniques commonly employed to enhance the solubility of poorly soluble drugs that could be applicable to acediasulfone include the use of cosolvents, surfactants, and complexation agents. researchgate.net For instance, solvents such as methanol (B129727) and acetone (B3395972) are noted to solubilize the parent compound, acediasulfone, suggesting that solvent systems could be explored in formulation design. While specific studies on applying these advanced methods to this compound are not widely documented, the principles form a basis for future research.

Table 1: Comparison of Predicted Aqueous Solubility

| Compound | Predicted Water Solubility (mg/mL) | Strategy |

|---|---|---|

| Acediasulfone | 0.179 drugbank.com | - |

| This compound | 0.344 drugbank.com | Salt Formation |

Development of Sustained and Controlled Release Formulations

Sustained and controlled release formulations are designed to release a drug at a predetermined rate to maintain a constant concentration over a specific period. jocpr.com This approach is particularly advantageous for compounds like this compound, which, as a long-acting prodrug, benefits from formulations that can modulate its release and subsequent conversion to dapsone (B1669823). google.comjustia.com

Biodegradable polymers are central to the development of modern controlled-release systems, as they degrade in vivo into non-toxic, biocompatible byproducts, eliminating the need for surgical removal of the delivery device. severpharmasolutions.comrospatent.gov.ru Research indicates the potential for formulating Acediasulfone within such systems. A key example is the microencapsulation of acediasulfone in poly-D-(-)-3-hydroxybutyric acid , a biodegradable polyester, to create sustained-release microcapsules. iranchembook.ir Other biodegradable systems mentioned in patent literature for potential use with Acediasulfone include derivatives of poly(hydroxyalkyl)aminodicarboxylic acid . iranchembook.ir

The choice of excipients is critical in designing these formulations. Various advanced excipients have been associated with Acediasulfone, indicating their use in modulating its release and improving formulation stability. pharmacompass.com These polymers can form a matrix that controls drug diffusion and/or erodes over time to release the encapsulated drug. severpharmasolutions.com

Table 2: Excipients Investigated for Acediasulfone Formulations

| Excipient | Class | Potential Function in Formulation |

|---|---|---|

| Ethyl Cellulose (B213188) | Polymer | Rate-controlling polymer for sustained release. pharmacompass.com |

| Hypromellose Acetate Succinate | Polymer | Enteric coating, controlled release. pharmacompass.com |

| Povidone (Polyvinylpyrrolidone) | Polymer | Binder, solubilizer, crystallization inhibitor. pharmacompass.com |

| Copovidone | Polymer | Tablet binder, film former. pharmacompass.com |

| Pullulan | Polysaccharide | Film former, binder. pharmacompass.com |

| Carboxymethyl cellulose sodium | Polymer | Viscosity modifier, tablet disintegrant. pharmacompass.com |

Solubility parameter-based design is a formulation tool used to predict the miscibility and compatibility between a drug and various polymers or excipients. google.com The principle, often utilizing Hansen Solubility Parameters (HSP), is that substances with similar solubility parameters are likely to be miscible. HSP quantifies the cohesive energy of a substance by dividing it into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh). The total Hansen parameter (δt) is calculated from these components.

Table 3: Theoretical Application of Solubility Parameters in Formulation

| Component | Hansen Parameter (δt) (MPa¹/²) | Compatibility Prediction |

|---|---|---|

| Acediasulfone (Parent Compound) | ~25.9 (Predicted) nih.gov | - |

| Polymer A | ~26.0 | High compatibility, likely to form a stable dispersion. |

| Polymer B | ~19.0 | Low compatibility, risk of phase separation and drug crystallization. |

Note: This table is illustrative. The value for Acediasulfone is based on a related compound from literature, and polymer values are hypothetical to demonstrate the principle.

Utilization of Biodegradable Polymer Systems and Advanced Excipients

Comprehensive Stability Studies of this compound in Experimental Formulations

Stability testing is a critical part of formulation development, ensuring that a drug product maintains its physical, chemical, and microbiological quality throughout its intended lifecycle. pharmastate.academy For experimental formulations of this compound, this involves studies beyond determining commercial shelf-life. These studies include forced degradation and accelerated stability tests to understand the degradation pathways and identify stable formulation compositions. ijsdr.org

Forced degradation studies expose the drug to harsh conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and establish the inherent stability of the molecule. bibliotekanauki.pl Accelerated stability studies are designed to predict the long-term stability of a formulation by storing it at elevated temperatures and humidity. ijsdr.orgresearchgate.net Key parameters evaluated during these studies include appearance, pH, drug content (assay), presence of impurities or degradants, and changes in the drug release profile. pharmastate.academybrieflands.com

While specific stability data for experimental this compound formulations are proprietary and not broadly published, a typical protocol would involve the parameters outlined below.

Table 4: Illustrative Protocol for Accelerated Stability Study of an Experimental this compound Formulation

| Parameter | Test | Storage Conditions | Time Points | Acceptance Criteria |

|---|---|---|---|---|

| Physical | Appearance, Color | 40°C / 75% RH | 0, 1, 3, 6 Months | No significant change from initial. |

| Chemical | Assay of this compound | 40°C / 75% RH | 0, 1, 3, 6 Months | 95.0% - 105.0% of initial concentration. |

| Chemical | Degradation Products/Impurities | 40°C / 75% RH | 0, 1, 3, 6 Months | Specified impurities below 0.5%; total impurities below 2.0%. |

| Performance | In Vitro Dissolution Profile | 40°C / 75% RH | 0, 1, 3, 6 Months | Release profile does not deviate significantly from the initial profile. |

Note: This table represents a general approach to stability testing for an experimental formulation and does not reflect actual data for a specific this compound product.

Exploration of Micro- and Nano-Encapsulation Technologies for Targeted Delivery

Micro- and nano-encapsulation represent advanced drug delivery strategies that involve enclosing a drug within a carrier system on the micrometer or nanometer scale. nih.gov These technologies offer numerous advantages, including protecting the drug from degradation, controlling its release rate, and enabling targeted delivery to specific cells or tissues, which can enhance efficacy and reduce systemic side effects. mdpi.comnih.gov

The exploration of these technologies for Acediasulfone is documented in patent literature. A notable example is the development of microcapsules containing Acediasulfone using poly-D-(-)-3-hydroxybutyric acid as the biodegradable carrier material. iranchembook.ir This approach aims to create a depot system from which the drug is slowly released over an extended period.

On the nanoscale, research into advanced carriers provides a platform for the potential targeted delivery of this compound. Patent filings describe novel targeted delivery systems, such as those using ferritin nanocages , which can be loaded with various drug molecules, including Acediasulfone, for delivery to specific sites, such as tumors. google.com Other advanced platforms include liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, which are being investigated for their ability to improve the therapeutic index of a wide range of drugs. nih.govmdpi.com The encapsulation of this compound in such nano-carriers could facilitate its transport across biological barriers and allow for targeted accumulation at the site of action, representing a promising frontier for future research.

Emerging Research Directions and Unexplored Scientific Avenues for Acediasulfone Sodium

Investigation of Novel Therapeutic Applications Beyond Established Uses (excluding clinical indications)

Acediasulfone (B1665413) is recognized as an antimicrobial and antimalarial agent. drugbank.comwikipedia.orgdrugbank.com It is a long-acting prodrug that converts to dapsone (B1669823) in the body. wikipedia.orgnih.govnih.gov The exploration of its bioactivity beyond these established roles is a nascent field. Preclinical research could unveil new potential by investigating its effects on a broader spectrum of microorganisms and in different biological contexts.

Future in vitro research could focus on:

Expanded Antimicrobial Spectrum Analysis: Systematically screening Acediasulfone Sodium against diverse panels of bacteria, fungi, and parasites, including multi-drug resistant strains, to map its full spectrum of activity.

Anti-inflammatory and Immunomodulatory Properties: Dapsone, the active metabolite, is known to possess anti-inflammatory effects. Investigating whether this compound has unique, parent-drug-specific immunomodulatory or anti-inflammatory activities in non-human cellular models could open new research paths.

Protozoal Disease Models: Beyond malaria, its efficacy could be tested in in vitro and in vivo non-human models of other protozoal infections.

Currently, there is a scarcity of published research focusing on novel, non-clinical therapeutic applications of this compound itself, representing a significant opportunity for discovery.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Acediasulfone Research in Non-Human Systems

Omics technologies, which allow for the large-scale study of biological molecules, offer a powerful lens for understanding the detailed mechanisms of drug action. nih.govnih.gov Applying these techniques to this compound in non-human systems could provide unprecedented insight into its pharmacological effects.

Proteomics: The large-scale study of proteins can identify the direct molecular targets of a drug and downstream changes in protein expression. humanspecificresearch.org In the context of Acediasulfone, proteomics could be used in bacterial or parasitic systems to identify the specific proteins it binds to, potentially uncovering new mechanisms of action or resistance. frontiersin.org

Metabolomics: This field analyzes the complete set of metabolites within a biological sample. nih.gov By treating a microorganism with this compound and analyzing the resulting changes in its metabolome, researchers could identify which metabolic pathways are disrupted, offering a detailed picture of its antimicrobial effect. frontiersin.orgnih.gov

The integration of these approaches can create a comprehensive view of the drug's impact on a biological system. nih.govmdpi.com

Table 1: Potential Applications of Omics Technologies in Acediasulfone Research (Non-Human Systems)

| Omics Technology | Research Question | Potential Outcome |

| Proteomics | What are the protein targets of Acediasulfone in Plasmodium falciparum? | Identification of novel antimalarial targets and mechanisms. |

| Metabolomics | How does Acediasulfone alter the metabolic profile of Mycobacterium leprae? | Elucidation of metabolic pathways crucial for the drug's efficacy. |

| Transcriptomics | Which genes are up- or down-regulated in bacteria upon exposure to Acediasulfone? | Understanding the genetic response to the drug, including stress and resistance pathways. |

| Integrated Omics | What is the combined proteomic and metabolomic response of a microbial system to Acediasulfone? | A holistic view of the drug's mechanism, linking target engagement to metabolic disruption. nih.govnih.gov |

Advanced Computational Modeling and Simulation for Pharmacological Predictions

Computational modeling has become an indispensable tool in drug discovery and development, allowing for the prediction of drug behavior and reducing reliance on costly and time-consuming experiments. nih.govnih.gov These in silico techniques have yet to be extensively applied to this compound but hold considerable promise.

Molecular Docking: This technique predicts how a small molecule binds to a target protein. nih.gov It could be used to model the interaction of Acediasulfone and its active form, dapsone, with their known target, dihydropteroate (B1496061) synthase, or to screen for potential new targets in various pathogens.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. mdpi.com A QSAR model for Acediasulfone derivatives could accelerate the design of new analogues with enhanced potency or altered pharmacological properties.

Pharmacokinetic Modeling (ADME): Absorption, Distribution, Metabolism, and Excretion (ADME) properties can be predicted computationally. nih.gov Such models could be used to design new prodrugs of dapsone with optimized release characteristics or to understand the distribution of Acediasulfone in specific tissues in non-human models.

Table 2: Computational Approaches for Acediasulfone Pharmacological Prediction

| Computational Method | Application for Acediasulfone | Predicted Information |

| Molecular Docking | Simulate binding to microbial enzymes. | Binding affinity, interaction sites, potential for inhibition. nih.gov |

| QSAR | Analyze a library of Acediasulfone analogues. | Predicted biological activity based on chemical structure. mdpi.com |

| Molecular Dynamics | Simulate the movement of Acediasulfone within a protein binding site over time. | Stability of the drug-target complex, conformational changes. |

| ADME Simulation | Predict the metabolic fate and distribution in a virtual animal model. | Bioavailability, half-life, potential for accumulation in specific organs. |

Green Chemistry Principles in Acediasulfone Synthesis and Process Optimization

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orginnovareacademics.in The synthesis of Acediasulfone, which traditionally involves reacting dapsone with agents like bromoacetic acid or methyl chloroacetate (B1199739), is an area where green principles could be applied for significant improvement. wikipedia.orgpageplace.de

Key areas for research include:

Safer Solvents and Reagents: Replacing conventional organic solvents with greener alternatives like water, ethanol (B145695), or supercritical CO2. saspublishers.com The conventional synthesis of Acediasulfone involves reacting dapsone with bromoacetic acid. wikipedia.org Research could focus on replacing hazardous reagents with more benign alternatives, such as using enzymatic processes. acs.org

Catalysis: Employing catalytic reagents instead of stoichiometric ones can dramatically reduce waste. acs.org Investigating enzymatic or heterogeneous catalysts for the synthesis could improve atom economy and allow for easier product purification.

Process Optimization: Optimizing reaction conditions such as temperature and pressure can lead to significant energy savings and reduced by-product formation. e3s-conferences.org Continuous flow chemistry, as opposed to batch processing, could also offer a safer, more efficient, and scalable manufacturing process.

Table 3: Application of Green Chemistry Principles to Acediasulfone Synthesis

| Green Chemistry Principle | Conventional Approach (Hypothetical) | Potential Green Alternative |

| Waste Prevention | Multi-step synthesis with stoichiometric reagents generating significant by-products. | Streamlined, one-pot synthesis using a recyclable catalyst. e3s-conferences.org |

| Atom Economy | Use of protecting groups, leading to atoms not incorporated into the final product. | Enzymatic synthesis that selectively targets the desired functional group, avoiding the need for protection/deprotection steps. acs.org |

| Less Hazardous Synthesis | Use of hazardous reagents like bromoacetic acid and volatile organic solvents. | Replacement with a less toxic acylating agent and use of water or ethanol as the solvent. innovareacademics.insaspublishers.com |

| Energy Efficiency | Reactions requiring high heat for extended periods. | Microwave-assisted synthesis or use of a highly efficient catalyst to lower reaction temperature and time. |

Q & A

Basic: What experimental design principles should guide initial studies on Acediasulfone Sodium’s pharmacological efficacy?

To establish efficacy, begin with a hypothesis-driven approach. Formulate a clear research question (e.g., "Does this compound inhibit [specific pathway] in [model organism/cell line]?"). Use controlled experiments with appropriate positive/negative controls and standardized dosing regimens. Calculate sample sizes using power analysis to ensure statistical validity. For in vivo studies, define selection criteria for animal models (e.g., age, genetic background) to minimize variability . Document methodologies comprehensively to enable replication, including reagent sources and instrumentation settings .

Basic: What methodological approaches are used to determine this compound’s pharmacokinetic properties in preclinical studies?

Common methods include:

- In vitro assays : Solubility, plasma protein binding, and metabolic stability using liver microsomes .

- In vivo models : Pharmacokinetic profiling in rodents (e.g., bioavailability, half-life) with LC-MS/MS for quantitation .

- Dose-response studies : Establish linearity and saturation thresholds. Ensure consistency in sample collection timing and storage conditions to reduce data variability .

Advanced: How can researchers resolve contradictions in reported efficacy data for this compound across studies?

Contradictions often arise from methodological differences. Conduct a systematic review to identify variables such as:

- Dosage variations : Compare mg/kg ranges and administration routes .

- Model systems : Assess whether in vitro results translate to in vivo contexts .

- Endpoint measurements : Evaluate if studies used comparable biomarkers (e.g., cytokine levels vs. histological changes). Perform meta-analyses to quantify effect sizes and heterogeneity . Address biases (e.g., publication bias) through funnel plots or sensitivity analyses .

Advanced: What best practices ensure reproducibility in this compound’s synthesis and bioactivity validation?

- Protocol standardization : Publish detailed synthesis steps (e.g., reaction temperatures, purification methods) and validate purity via NMR/HPLC .

- Raw data transparency : Share chromatograms, spectral data, and statistical code in repositories like Zenodo .

- Independent validation : Collaborate with third-party labs to replicate key findings. Use blinded analysis to minimize observer bias .

Basic: How can researchers identify gaps in the existing literature on this compound’s mechanism of action?

- Systematic reviews : Use databases (PubMed, Web of Science) with keywords like "this compound AND [target pathway]" .

- Citation chaining : Track references in seminal papers to uncover understudied areas .

- Hypothesis generation : Compare mechanisms of structurally related sulfones to propose novel pathways for investigation .